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Compound of Interest

Compound Name: 4-Methylpentanal-d7

Cat. No.: B13432785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable

isotope-labeled compounds is a cornerstone of robust and accurate bioanalytical method

development. Among these, 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal,

serves as a critical internal standard, particularly in the quantification of therapeutic agents

such as Pregabalin. This technical guide provides an in-depth overview of 4-Methylpentanal-
d7, including its commercial suppliers, a plausible synthetic approach, and a detailed

experimental protocol for its application in a bioanalytical assay.

Commercial Suppliers of 4-Methylpentanal-d7
For researchers seeking to procure 4-Methylpentanal-d7, several reputable chemical

suppliers offer this compound. The following table summarizes key information from some of

the prominent commercial vendors.
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Supplier CAS Number Molecular Formula Notes

Toronto Research

Chemicals
1794978-55-4 C₆H₅D₇O

Available in various

quantities.

Omsynth Lifesciences

Pvt. Ltd.
1794978-55-4 C₆H₅D₇O

Purity of 98.35% is

reported.

Pharmaffiliates 1794978-55-4 C₆H₅D₇O

Listed as a stable

isotope and

intermediate.

Santa Cruz

Biotechnology
1794978-55-4 C₆H₅D₇O For research use only.

Sapphire Bioscience 1794978-55-4 C₆H₅D₇O
Distributed for Toronto

Research Chemicals.

Synthesis of 4-Methylpentanal-d7: A Conceptual
Protocol
While specific proprietary synthesis methods for 4-Methylpentanal-d7 are not publicly detailed,

a plausible route can be conceptualized based on established methods for the deuteration of

aldehydes. One such approach involves the hydroformylation of a deuterated alkene precursor.

Principle:

The synthesis could start from a commercially available deuterated isobutene, which is then

coupled with a suitable propionaldehyde equivalent in a multi-step process culminating in a

hydroformylation reaction that introduces the aldehyde functionality. Deuterium gas (D₂) in the

presence of a suitable catalyst could also be employed in the final step to ensure deuteration at

the aldehydic position.

Hypothetical Synthesis Workflow:
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Step 1: Grignard Reaction

Step 2: Coupling

Step 3: Hydroformylation & Deuteration
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Click to download full resolution via product page

Caption: Conceptual synthesis workflow for 4-Methylpentanal-d7.
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Application in Bioanalytical Methods: A Detailed
Experimental Protocol
4-Methylpentanal-d7 is an ideal internal standard for the quantification of structurally related

analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-

MS/MS). Its utility is particularly notable in pharmacokinetic and bioequivalence studies of

drugs like Pregabalin.

Objective: To determine the concentration of Pregabalin in human plasma using a validated LC-

MS/MS method with 4-Methylpentanal-d7 as an internal standard.

Materials and Reagents:

Pregabalin reference standard

4-Methylpentanal-d7 (Internal Standard, IS)

Human plasma (blank)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Water (ultrapure)

96-well plates

Centrifuge

LC-MS/MS system (e.g., Sciex API 4000 or equivalent)

Experimental Workflow:
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Sample Preparation LC-MS/MS Analysis Data Processing

Plasma Sample (50 µL) Add Internal Standard
(4-Methylpentanal-d7)
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(Acetonitrile) Vortex & Centrifuge Supernatant Transfer Injection into LC-MS/MS Chromatographic Separation Mass Spectrometric Detection

(MRM Mode) Peak Integration Analyte/IS Peak Area Ratio Concentration Calculation
(Calibration Curve)

Click to download full resolution via product page

Caption: Bioanalytical workflow for Pregabalin quantification.

Procedure:

Preparation of Stock and Working Solutions:

Prepare stock solutions of Pregabalin and 4-Methylpentanal-d7 in methanol (1 mg/mL).

Prepare working solutions for calibration standards and quality controls by serial dilution of

the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation:

To 50 µL of plasma sample, calibration standard, or quality control in a 96-well plate, add

25 µL of the 4-Methylpentanal-d7 working solution (internal standard).

Add 200 µL of acetonitrile to precipitate proteins.

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

Transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Conditions:

LC System:

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-

equilibrate at 5% B for 1 minute.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

MS/MS System:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Pregabalin: Q1 160.2 -> Q3 142.2

4-Methylpentanal-d7 (as a surrogate for a deuterated Pregabalin standard): Q1

[Parent Ion m/z] -> Q3 [Product Ion m/z] (Note: The exact transition for Pregabalin-d7

would be used in practice; 4-Methylpentanal-d7 is a precursor.)

Data Analysis:

Integrate the peak areas for Pregabalin and 4-Methylpentanal-d7.

Calculate the peak area ratio of the analyte to the internal standard.

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted linear regression.

Determine the concentration of Pregabalin in the unknown samples from the calibration

curve.

Signaling Pathways and Logical Relationships
While 4-Methylpentanal-d7 itself is not directly involved in signaling pathways, its non-

deuterated counterpart, 4-methylpentanal, is a product of cholesterol side-chain cleavage and
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can be involved in steroid hormone biosynthesis pathways.[1] However, the primary role of the

deuterated form in a research and drug development context is as an analytical tool. The

logical relationship is therefore its application in establishing the pharmacokinetic profile of a

drug, which in turn informs dosing regimens and efficacy in relation to the drug's target

signaling pathway.

The following diagram illustrates the logical relationship between the bioanalytical method

using 4-Methylpentanal-d7 and the broader drug development process.
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Caption: Role of bioanalysis in drug development.
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In conclusion, 4-Methylpentanal-d7 is a valuable tool for researchers and drug development

professionals. Its use as an internal standard in bioanalytical methods provides the accuracy

and precision necessary to confidently assess the pharmacokinetic properties of new drug

candidates, thereby playing a crucial role in the journey from laboratory to clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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